2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide
CAS No.:
Cat. No.: VC16340767
Molecular Formula: C24H25N3O4
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N3O4 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 2-(4-methyl-2-oxochromen-7-yl)oxy-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C24H25N3O4/c1-15(2)13-27-20-7-5-4-6-19(20)26-22(27)12-25-23(28)14-30-17-8-9-18-16(3)10-24(29)31-21(18)11-17/h4-11,15H,12-14H2,1-3H3,(H,25,28) |
| Standard InChI Key | CFUZANZVQWZBHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=NC4=CC=CC=C4N3CC(C)C |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines or thiols for substitution reactions. The specific synthesis pathway for 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide would likely involve similar steps, starting with the preparation of the benzimidazole and chromenyl components.
Biological Activities
Compounds with similar structures, such as those featuring benzimidazole and chromenyl moieties, have shown significant biological activities. These include antimicrobial, anticancer, and antitubercular properties . The presence of these moieties in 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide suggests potential therapeutic applications.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activities |
|---|---|---|---|
| 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(pyridin-2-yl)acetamide | C17H14N2O4 | 310.30 | Potential medicinal applications |
| 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide | Not specified | Approximately 342.39 | Diverse biological activities |
| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-phenethyl-acetamide | C20H19NO4 | 337.4 | Potential therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume